molecular formula C6H9N3O2 B13323405 3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid

3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13323405
M. Wt: 155.15 g/mol
InChI Key: NWRZERAIECZGRI-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method involves the alkylation of 1-methyl-1H-1,2,4-triazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    3-(1H-1,2,4-Triazol-3-yl)propanoic acid: Lacks the methyl group, leading to different reactivity and applications.

    2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Contains an additional methoxy group, which can influence its chemical behavior[][6].

Uniqueness: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid is unique due to the presence of both the triazole ring and the propanoic acid moiety. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry[6][6].

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(1-methyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c1-9-4-7-5(8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

NWRZERAIECZGRI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)CCC(=O)O

Origin of Product

United States

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